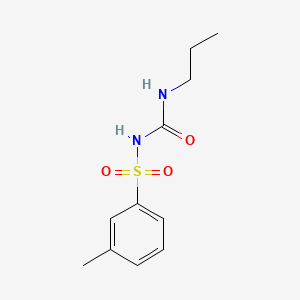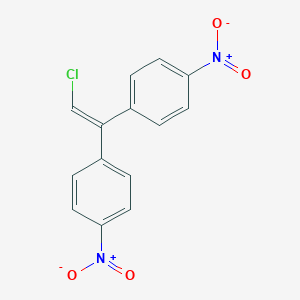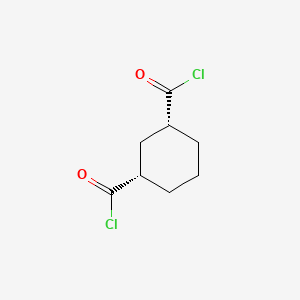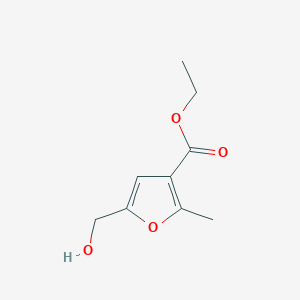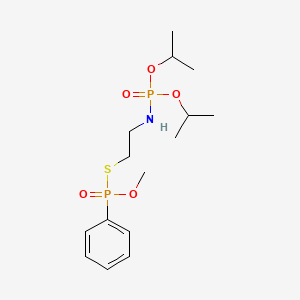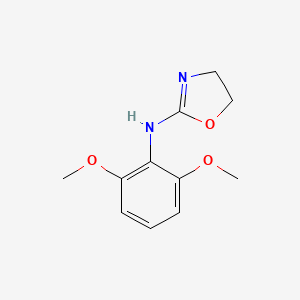
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is a chemical compound with the molecular formula C11H14N2O3. This compound is characterized by the presence of an aniline group substituted with two methoxy groups at the 2 and 6 positions, and an oxazoline ring attached to the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- typically involves the reaction of 2,6-dimethoxyaniline with a suitable oxazoline precursor. One common method is the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid, which generates the oxazoline ring with water as the only byproduct . This method is advantageous due to its high efficiency and minimal waste production.
Industrial Production Methods: In industrial settings, the production of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- may involve large-scale synthesis using similar dehydrative cyclization techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The oxazoline ring can be reduced to form corresponding amines.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mécanisme D'action
The mechanism of action of Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme involved in the fungal respiratory chain . Molecular docking studies have shown that the compound binds to the active site of the enzyme, disrupting its function and leading to fungal cell death.
Comparaison Avec Des Composés Similaires
Aniline, 2,6-dimethoxy-: Lacks the oxazoline ring, making it less versatile in chemical reactions.
Oxazoline derivatives: Compounds like 2-oxazoline and 4,5-dihydro-1,3-oxazole share the oxazoline ring but differ in their substitution patterns and reactivity.
Uniqueness: Aniline, 2,6-dimethoxy-N-(2-oxazolinyl)- is unique due to the combination of the aniline and oxazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
21561-23-9 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-(2,6-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3/c1-14-8-4-3-5-9(15-2)10(8)13-11-12-6-7-16-11/h3-5H,6-7H2,1-2H3,(H,12,13) |
Clé InChI |
OMTQSCUQXFQWLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)NC2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


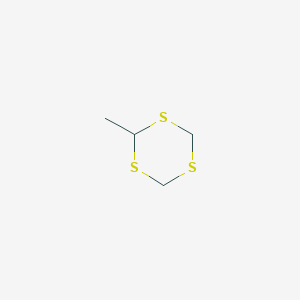
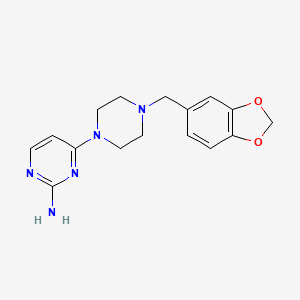
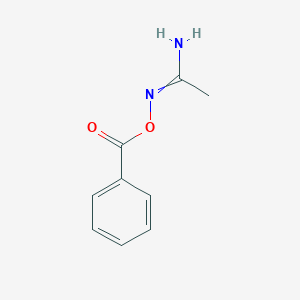
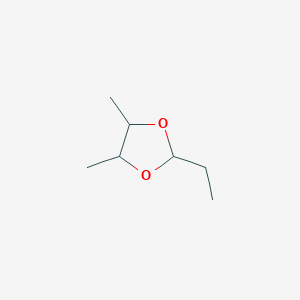

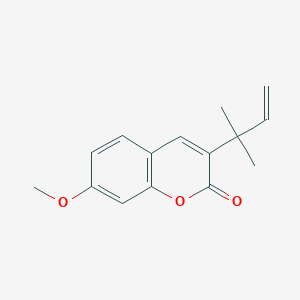
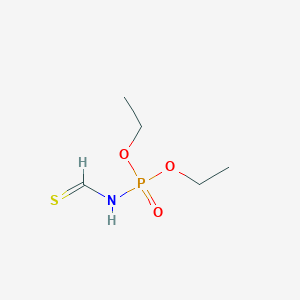

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
